Dicamba-diglycoamine

Description

Properties

IUPAC Name |

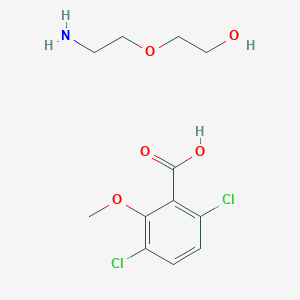

2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURLONWWPWCPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034366 | |

| Record name | Dicamba-diglycoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104040-79-1 | |

| Record name | Dicamba diglycolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicamba-diglycoamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba-diglycoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-DIGLYCOAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I19O3887 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Dicamba-diglycolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba, scientifically known as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide widely utilized for the control of broadleaf weeds.[1][2] First registered in 1967, it belongs to the benzoic acid class of herbicides and functions as a synthetic auxin, disrupting normal plant growth patterns, which ultimately leads to plant death.[1][2][3] Over the years, various formulations of dicamba have been developed to enhance its efficacy and reduce off-target movement. One such significant formulation is Dicamba-diglycolamine (DGA), which involves the formation of a salt with diglycolamine (DGA). This guide provides a detailed technical examination of the chemical structure of Dicamba-diglycolamine, offering insights into its synthesis, properties, and the scientific rationale behind its formulation.

Elucidation of the Chemical Structure

Dicamba-diglycolamine is the salt formed from the reaction of the acidic herbicide dicamba with the base diglycolamine. This acid-base reaction results in an ionic bond between the carboxylate group of dicamba and the protonated amine group of diglycolamine.

The Dicamba Anion

The active herbicidal component is the dicamba molecule, which in the salt form exists as the 3,6-dichloro-2-methoxybenzoate anion.

-

Molecular Weight: 221.04 g/mol [1]

The Diglycolamine Cation

Diglycolamine, with the IUPAC name 2-(2-aminoethoxy)ethanol, acts as the counter-ion in this formulation.

-

CAS Number: 104040-79-1 (for the salt)[5]

-

Molecular Formula of Diglycolamine: C₄H₁₁NO₂

-

Structure: Diglycolamine is a primary amine with two ether linkages, which contributes to its high water solubility and low volatility.

The combination of these two components results in the Dicamba-diglycolamine salt.

The chemical structure can be represented by the following identifiers:

-

SMILES: COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N[5]

-

InChI: InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2[5]

Physicochemical Properties and Rationale for the Diglycolamine Salt Formulation

The selection of diglycolamine as the counter-ion for dicamba is a deliberate choice driven by the need to modify the physicochemical properties of the herbicide, primarily to reduce its volatility.

| Property | Dicamba Acid | Dicamba-dimethylamine (DMA) Salt | Dicamba-diglycolamine (DGA) Salt |

| Molecular Weight ( g/mol ) | 221.04[1] | 266.12[1] | 326.17[5] |

| Vapor Pressure | High | Lower than acid | Significantly lower than DMA salt |

| Water Solubility | 4,500 mg/L[1] | 720,000 mg/L[1] | High |

The diglycolamine salt of dicamba exhibits significantly lower volatility compared to the parent acid and other salt formulations like the dimethylamine (DMA) salt.[6] This is a critical factor in mitigating off-target movement and damage to non-target crops, a major concern with dicamba applications.[2][3] The larger and heavier diglycolamine molecule, when ionically bonded to the dicamba anion, reduces the tendency of the herbicide to enter the vapor phase.[3]

Synthesis and Formulation

The synthesis of Dicamba-diglycolamine is a straightforward acid-base neutralization reaction.

Caption: Mechanism of action of Dicamba.

At high concentrations, dicamba leads to abnormal and uncontrollable plant growth, disrupting vital physiological processes and ultimately causing the death of susceptible broadleaf plants. [1]The diglycolamine salt formulation ensures efficient delivery of the active dicamba anion to the target site within the plant.

Analytical Methodologies for Detection and Quantification

The quantification of Dicamba-diglycolamine, or more specifically the dicamba anion, in various matrices is crucial for regulatory compliance, environmental monitoring, and research purposes. A common analytical approach involves liquid chromatography coupled with mass spectrometry (LC-MS).

Experimental Protocol: Quantification of Dicamba in Plant Tissue

-

Sample Preparation:

-

Collect and weigh 0.2 g of plant leaf tissue. [6] * Macerate the tissue in liquid nitrogen. [6] * Add 10 mL of a methanol:distilled water (25:75 v/v) extraction solvent to a 15 mL centrifuge tube containing the macerated sample. [6] * Subject the tube to ultrasonication for 30 minutes. [6] * Centrifuge the sample at 4000 rpm for 5 minutes at 20°C. [6]2. Sample Analysis:

-

Collect 1.5 mL of the supernatant. [6] * Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

-

Utilize a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify the dicamba anion using multiple reaction monitoring (MRM) mode.

-

Caption: Workflow for Dicamba analysis.

Conclusion

The development of Dicamba-diglycolamine represents a significant advancement in herbicide formulation technology. By forming a salt with diglycolamine, the volatility of dicamba is substantially reduced, leading to improved on-target application and a better environmental profile. The chemical structure of Dicamba-diglycolamine is a testament to the innovative application of chemical principles to address practical challenges in agriculture. Understanding the intricacies of its structure, synthesis, and mode of action is paramount for its effective and responsible use in weed management programs.

References

-

National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3030, Dicamba. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

-

Arkansas Cooperative Extension Service. (2016, November 21). Explained: Dicamba and its formulations. Retrieved from [Link]

-

dos Santos, G. S., et al. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Agronomy, 12(5), 1001. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18772449, Dicamba-diglycoamine. Retrieved from [Link]

Sources

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. Dicamba - Wikipedia [en.wikipedia.org]

- 3. Explained: Dicamba and its formulations [uaex.uada.edu]

- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H17Cl2NO5 | CID 18772449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Dicamba-diglycolamine Salt

This guide provides a comprehensive overview of the core physicochemical properties of Dicamba-diglycolamine (DGA), a significant salt formulation of the herbicide dicamba. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, physical characteristics, and the underlying principles that govern its behavior and application.

Introduction: The Rationale for Dicamba-diglycolamine

Dicamba, a benzoic acid herbicide, is a potent tool for the control of broadleaf weeds.[1] However, the inherent volatility of the parent dicamba acid can lead to off-target movement, posing a risk to non-target crops and ecosystems. The development of lower-volatility salt formulations has been a critical advancement in mitigating this issue. Dicamba-diglycolamine (DGA) represents a key innovation in this area, offering reduced volatility and enhanced solubility characteristics.[2] This guide will elucidate the specific physicochemical properties of the DGA salt that contribute to its performance and safety profile.

Chemical Identity and Structure

The foundation of understanding any chemical entity lies in its precise identification and structure. Dicamba-diglycolamine is the salt formed from the acid-base reaction between dicamba acid and the amine, 2-(2-aminoethoxy)ethanol, also known as diglycolamine.

Chemical Structures

The formation of the DGA salt involves the protonation of the amine group of diglycolamine by the carboxylic acid group of dicamba.

Caption: Reaction scheme for the formation of Dicamba-diglycolamine salt.

Molecular and Registry Information

A clear and unambiguous identification of a chemical substance is paramount for regulatory and research purposes. The following table summarizes the key identifiers for Dicamba-diglycolamine and its constituent parts.

| Identifier | Dicamba-diglycolamine Salt | Dicamba Acid (Parent) | Diglycolamine (Counter-ion) |

| CAS Number | 104040-79-1[3][4] | 1918-00-9[1] | 929-06-6[5] |

| Molecular Formula | C₁₂H₁₇Cl₂NO₅[3][4] | C₈H₆Cl₂O₃[6] | C₄H₁₁NO₂[5] |

| Molecular Weight | 326.17 g/mol [3] | 221.04 g/mol [7] | 105.14 g/mol [5][8] |

| IUPAC Name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid[3] | 3,6-dichloro-2-methoxybenzoic acid[1] | 2-(2-aminoethoxy)ethanol[5] |

Core Physicochemical Properties

The utility and behavior of Dicamba-diglycolamine are dictated by its physical and chemical properties. This section details these properties, providing a basis for understanding its performance in various applications.

Physical State and Appearance

Dicamba-diglycolamine is typically formulated as a liquid concentrate. Commercial formulations, such as Vanquish™ Herbicide, are described as clear, dark green liquids with an odourless to mild, sweetish odour.[9][10]

Solubility

The high water solubility of the DGA salt is a key attribute, facilitating its formulation as a soluble concentrate and its uptake by plants.

-

Solubility in Organic Solvents: A patent also mentions the DGA salt's excellent solubility in organic solvents.[11] Specific quantitative data for the salt is not available, however, the solubility of the parent dicamba acid in various organic solvents is well-documented and provides some context.

Density

The density of a formulation is important for handling, storage, and application. A Safety Data Sheet for a commercial formulation containing Dicamba-diglycolamine (Vanquish™) reports a specific gravity of 1.25 g/mL .[9]

pH

The pH of a herbicide formulation can influence its stability, compatibility with other products, and its interaction with the target plant. Commercial formulations of Dicamba-diglycolamine typically have a pH in the range of 7.0 to 8.0 .[9][10] A patent for aqueous formulations of dicamba salts suggests a broader pH range of 6.0 to 11.0 is typical.[8]

Dissociation Constant (pKa) of Dicamba

The pKa of the parent dicamba acid is a critical parameter as it governs the equilibrium between the less volatile anionic form and the more volatile undissociated acid form. The pKa of dicamba is approximately 1.87 .[1] This low pKa indicates that dicamba is a relatively strong acid. In formulations with a pH well above the pKa, such as the DGA salt formulations (pH 7-8), the vast majority of the dicamba will exist in its anionic, less volatile form.

Volatility and Vapor Pressure

The key advantage of the DGA salt of dicamba is its significantly reduced volatility compared to the parent acid or other salt forms like the dimethylamine (DMA) salt. This is attributed to the strong ionic bond between the dicamba anion and the diglycolamine cation, which has a lower vapor pressure.

While a specific vapor pressure value for the pure DGA salt is not available in the public literature, it is consistently described as a low-volatility formulation.[2] For reference, the vapor pressure of the parent dicamba acid is 4.5 x 10⁻³ Pa at 25 °C.[1]

The volatility of DGA can be influenced by environmental conditions and tank-mixing with other products. For instance, mixing with glyphosate formulations can lower the pH of the spray solution, potentially increasing the formation of the more volatile dicamba acid.

Octanol-Water Partition Coefficient (Log Kₒw)

The octanol-water partition coefficient is an indicator of a chemical's lipophilicity and its potential for bioaccumulation. For ionizable compounds like dicamba, the Log Kₒw is pH-dependent.

The Log Kₒw for dicamba has been reported as:

-

-0.55 at pH 5.0

-

-1.88 at pH 6.8

-

-1.90 at pH 8.9[1]

At the typical pH of DGA formulations (7-8), the Log Kₒw is highly negative, indicating that dicamba is hydrophilic and has a low potential for bioaccumulation.

Viscosity

The viscosity of a liquid formulation affects its handling, pumping, and spray characteristics. A Safety Data Sheet for a commercial DGA formulation (Vanquish™) reports a viscosity of 160 cps at 20 °C .[9]

Experimental Protocols for Physicochemical Property Determination

The determination of physicochemical properties should follow standardized and validated methods to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Overview of Relevant OECD Guidelines

The following table lists the relevant OECD guidelines for determining the key physicochemical properties discussed in this guide.

| Property | OECD Guideline No. | Brief Description of Method |

| Melting Point/Melting Range | 102[12][13] | Describes methods such as capillary tube, hot stage, and differential scanning calorimetry (DSC) to determine the temperature of phase transition from solid to liquid.[12][13] |

| Boiling Point | 103[14][15] | Details methods like ebulliometer, dynamic method, and DSC for determining the temperature at which the vapor pressure of a liquid equals atmospheric pressure.[14][15] |

| Vapor Pressure | 104[16] | Outlines various methods including dynamic, static, and effusion methods to measure the saturation pressure of a substance.[16] |

| Water Solubility | 105 | Describes the flask method and column elution method for determining the saturation concentration of a substance in water. |

| Partition Coefficient (n-octanol/water) | 107 / 117 | Details the shake-flask method (107) and HPLC method (117) for determining the ratio of a chemical's concentration in octanol and water at equilibrium. |

| Density of Liquids and Solids | 109[17] | Includes methods such as hydrometer, hydrostatic balance, and pycnometer to determine the mass per unit volume.[17] |

| Surface Tension of Aqueous Solutions | 115 | Describes methods like the ring tensiometer, stirrup or plate method to measure the force per unit length at the surface of a liquid. |

Example Experimental Workflow: Vapor Pressure Determination (OECD 104)

The following diagram illustrates a generalized workflow for determining the vapor pressure of a substance like Dicamba-diglycolamine using the static method as described in OECD Guideline 104.[18]

Caption: A simplified workflow for vapor pressure determination via the static method.

Conclusion

The physicochemical properties of Dicamba-diglycolamine underscore its design as a low-volatility, highly soluble herbicide formulation. Its identity as a salt of a strong acid and an organic amine base is central to these characteristics. Understanding these properties is crucial for the development of stable and effective formulations, for predicting its environmental fate, and for ensuring its safe and efficacious use in agricultural and other settings. This guide provides a foundational understanding of these properties, grounded in available scientific literature and standardized testing methodologies.

References

-

National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Dicamba-diglycoamine. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

- OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.

-

PubChem. (n.d.). Diglycolamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2021198458A1 - Aqueous formulations of dicamba.

-

OSC Turf. (n.d.). Vanquish MSDS. Retrieved from [Link]

-

CDMS.net. (n.d.). Clarity® herbicide. Retrieved from [Link]

- Google Patents. (n.d.). WO2021113283A1 - Compositions and methods to reduce dicamba volatility and provide plant essential nutrients.

-

Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]

-

Mercer, K. (n.d.). Clarity Herbicide. Retrieved from [Link]

-

U.S. Department of Commerce - Library Search. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1.

-

YesWeLab. (2025, June 18). Understanding OECD Guideline 109. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Dicamba diglycolamine. AERU. Retrieved from [Link]

-

U.S. Department of Commerce - Library Search. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Syngenta Canada. (n.d.). VANQUISH® Herbicide. Retrieved from [Link]

-

Greenbook.net. (2025, December 15). Safety Data Sheet. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0183384 A1 - Low-volatile salt of dicamba. Retrieved from [Link]

-

LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

Alan Wood. (n.d.). dicamba-diglycolamine data sheet. Retrieved from [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

DoMyOwn. (n.d.). Control Stubborn Weeds, Brush and Vines in VM Settings. Retrieved from [Link]

-

PubChem. (n.d.). Dicamba. Retrieved from [Link]

-

EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]

-

Mark Douglas Industrial Supplies Ltd. (n.d.). VANQUISH. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from [Link]

-

consilab. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]

-

Purdue College of Agriculture. (2012, March 2). The Influence of Spray Water Quality on Herbicide Efficacy. Retrieved from [Link]

-

Regulations.gov. (n.d.). Vapour Pressure Determination on a Sample of. Retrieved from [Link]

-

European Commission. (2023, March 3). ANNEX to the Commission Regulation amending, for the purpose of. Retrieved from [Link]

- OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.

-

Wisner Baum. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

Sources

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. This compound | C12H17Cl2NO5 | CID 18772449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dicamba-diglycolamine [sitem.herts.ac.uk]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. WO2021198458A1 - Aqueous formulations of dicamba - Google Patents [patents.google.com]

- 9. oscturf.com [oscturf.com]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. data.epo.org [data.epo.org]

- 12. search.library.doc.gov [search.library.doc.gov]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 15. search.library.doc.gov [search.library.doc.gov]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 18. consilab.de [consilab.de]

An In-depth Technical Guide to the Synthesis of Dicamba-Diglycolamine: From Precursor to Final Product

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Amine Salt Formulations in Herbicide Development

Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a potent, selective herbicide widely used for the control of broadleaf weeds.[1][2] Its mode of action involves mimicking natural plant growth hormones (auxins), leading to unregulated growth and eventual plant death.[2] However, the inherent volatility of dicamba in its acidic form presents a significant challenge, as it can vaporize after application and drift to unintended areas, causing damage to non-target, sensitive crops.[3]

To mitigate this issue, various formulations have been developed by converting the dicamba acid into a salt. This strategy effectively reduces the vapor pressure of the active ingredient. Among these, the diglycolamine (DGA) salt has emerged as a key formulation, offering significantly lower volatility compared to earlier dimethylamine (DMA) salts and the parent acid.[3] This technical guide provides a comprehensive overview of the synthesis pathway for Dicamba-diglycolamine, detailing the prerequisite synthesis of dicamba acid and the subsequent acid-base reaction to form the final, stable salt.

Part 1: Synthesis of the Dicamba Acid Precursor

The journey to Dicamba-diglycolamine begins with the synthesis of its acidic precursor, 3,6-dichloro-2-methoxybenzoic acid. Several industrial routes have been patented, often starting from substituted phenols. A common pathway involves the carboxylation and subsequent methylation of a dichlorophenol.[4][5]

Key Reaction Steps (Illustrative Pathway)

-

Carboxylation of 2,5-Dichlorophenol: The process often initiates with 2,5-dichlorophenol, which is first converted to its sodium salt (sodium 2,5-dichlorophenoxide). This phenoxide then undergoes a Kolbe-Schmitt reaction, where it is heated under pressure with carbon dioxide to introduce a carboxyl group onto the aromatic ring, yielding 3,6-dichlorosalicylic acid.[4][5]

-

O-methylation: The hydroxyl group of the newly formed 3,6-dichlorosalicylic acid is then methylated. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl chloride in the presence of a base.[6] This step converts the salicylic acid derivative into the final 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[6]

-

Purification: The crude dicamba is then purified, often through recrystallization from a suitable solvent system (e.g., xylene and water), to achieve high purity (often >98%).[6]

The following diagram illustrates a generalized workflow for the synthesis of Dicamba acid.

Caption: Generalized workflow for the synthesis of Dicamba acid.

Part 2: The Core Synthesis Pathway: Formation of Dicamba-Diglycolamine Salt

The conversion of dicamba acid to its diglycolamine salt is fundamentally an acid-base neutralization reaction. The carboxylic acid group of dicamba donates a proton to the primary amine group of diglycolamine (2-(2-aminoethoxy)ethanol), forming a stable ammonium carboxylate salt. This process is typically carried out in an aqueous medium to facilitate the reaction and produce a homogeneous solution.

Causality Behind Experimental Choices

-

Choice of Amine (Diglycolamine): Diglycolamine is a larger, heavier amine compared to alternatives like dimethylamine. The resulting salt has a higher molecular weight and lower vapor pressure, which is the primary driver for its use in creating low-volatility herbicide formulations.[3]

-

Molar Ratio: A slight molar excess of the amine (e.g., 1.05 equivalents) is often used to ensure the complete conversion of the sparingly water-soluble dicamba acid into its highly water-soluble salt form.[7] This drives the reaction to completion and ensures a clear, stable final solution.

-

Solvent: Water is the preferred solvent due to the high solubility of the final salt and its compatibility with the intended agricultural applications. The resulting product is often a concentrated aqueous solution.[7][8]

-

Temperature: The reaction is typically conducted at ambient temperature.[7] The acid-base neutralization is an exothermic process, but given the scale and medium, significant external heating is unnecessary and could promote side reactions or degradation if not controlled.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure based on methodologies described in patent literature for the formation of amine salts of dicamba.[7]

Materials and Equipment:

-

Dicamba acid (technical grade, >98% purity)

-

Diglycolamine (DGA)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker or reaction flask

-

pH meter

-

Analytical balance

Procedure:

-

Preparation: In a reaction flask, add a measured quantity of deionized water.

-

Addition of Dicamba: While stirring, slowly add 50-60 grams of technical-grade Dicamba acid to the water. A slurry will form due to the low solubility of dicamba acid in water.

-

Amine Reaction: Calculate a 1.05 molar equivalent of diglycolamine relative to the dicamba acid. Slowly add the calculated amount of diglycolamine to the stirring slurry.

-

Homogenization: Continue stirring at ambient temperature. As the diglycolamine reacts with the dicamba acid, the solid will dissolve, and the mixture will become a homogenous, clear solution.

-

pH Adjustment & Dilution: Monitor the pH of the solution. If necessary, adjust to the desired range (typically between 7.0 and 8.0 for stability). Add more deionized water as needed to achieve the target concentration of the final Dicamba-diglycolamine salt solution.[7]

-

Quality Control: Take an aliquot of the final solution for analysis by HPLC to confirm the concentration of the active ingredient and assess purity.

Caption: Experimental workflow for Dicamba-DGA salt synthesis.

Part 3: Quality Control and Data Presentation

Rigorous quality control is essential to ensure the efficacy and safety of the final product. The identity and purity of the synthesized dicamba and its DGA salt are confirmed using various analytical techniques.

-

Identification: The identity of the active ingredient and its impurities can be confirmed by Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[9]

-

Purity and Concentration: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the active ingredient content and quantifying organic impurities in both the technical grade dicamba and the final formulation.[9] Gas Chromatography with an Electron Capture Detector (GC/ECD) can also be used for residue analysis.[2]

Quantitative Data Summary

The table below summarizes key physical and chemical properties of the starting material and the final salt.

| Property | Dicamba Acid | Dicamba-Diglycolamine Salt | Reference |

| Chemical Formula | C₈H₆Cl₂O₃ | C₁₂H₁₇Cl₂NO₅ | [1] |

| Molar Mass | 221.03 g/mol | 326.17 g/mol | [1] |

| Appearance | White crystalline solid | (Typically an aqueous solution) | [1] |

| Water Solubility | Low (4,500 mg/L) | High | [1] |

| pKa (of Dicamba) | ~1.87 | N/A | |

| Typical Purity | >98% | (Defined by formulation) | [6] |

Conclusion

The synthesis of Dicamba-diglycolamine is a critical process in modern herbicide manufacturing, directly addressing the environmental and agronomic challenges posed by the volatility of dicamba acid. The pathway, involving a straightforward but precisely controlled acid-base neutralization, transforms the active ingredient into a more stable, effective, and safer formulation. For researchers in agrochemicals and formulation science, a thorough understanding of this synthesis, from the precursor chemistry to the final quality control analytics, is paramount for developing next-generation crop protection solutions.

References

- CN102838483A - Synthesis method of dicamba - Google Patents. (n.d.).

-

Dicamba DGA - CDMS.net. (n.d.). Retrieved January 24, 2026, from [Link]

-

Explained: Dicamba and its formulations - Arkansas Cooperative Extension Service. (2016, November 21). Retrieved January 24, 2026, from [Link]

- US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents. (n.d.).

-

Nolte, S. A., et al. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Agronomy. Retrieved January 24, 2026, from [Link]

-

(PDF) Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- CN102125035B - Preparation process of herbicide dicamba - Google Patents. (n.d.).

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents. (n.d.).

- US3944598A - Production of amine salts of carboxylic acids - Google Patents. (n.d.).

-

Dicamba - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Agile synthesis and automated, high-throughput evaluation of diglycolamides for liquid–liquid extraction of rare-earth elements - RSC Publishing. (2024, May 22). Retrieved January 24, 2026, from [Link]

-

Environmental Chemistry Methods: Dicamba and DCSA; 427541-01. (n.d.). Retrieved January 24, 2026, from [Link]

-

Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1) - EPA. (n.d.). Retrieved January 24, 2026, from [Link]

- Herbicidal concentrate compositions containing glyphosate and dicamba salts. (2010, December 30).

-

FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid 2023. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Explained: Dicamba and its formulations [uaex.uada.edu]

- 4. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]

- 5. CN102125035B - Preparation process of herbicide dicamba - Google Patents [patents.google.com]

- 6. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

- 7. Herbicidal concentrate compositions containing glyphosate and dicamba salts - Eureka | Patsnap [eureka.patsnap.com]

- 8. cdms.net [cdms.net]

- 9. openknowledge.fao.org [openknowledge.fao.org]

An In-Depth Technical Guide to the Environmental Fate and Transport of Dicamba-Diglycolamine (DGA)

Introduction: Understanding Dicamba-DGA in Modern Agriculture

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide effective for the control of a wide spectrum of broadleaf weeds.[1] As a synthetic auxin, it mimics natural plant hormones, leading to uncontrolled growth and eventual death in susceptible plant species.[2] The development of dicamba-tolerant crops has expanded its use, particularly in pre- and post-emergence applications.[3]

Dicamba itself is a weak acid and is formulated as various salts to improve its handling and efficacy.[4] The diglycolamine (DGA) salt of dicamba was developed to address a significant environmental concern associated with earlier formulations: volatility.[5][6] Volatility is the tendency of a substance to vaporize, and in the context of herbicides, it can lead to off-target movement, causing damage to non-tolerant crops and other sensitive vegetation.[5] The DGA formulation exhibits significantly lower volatility compared to older salts like dimethylamine (DMA).[7] This technical guide provides a comprehensive overview of the critical environmental fate and transport pathways of Dicamba-DGA, offering insights for researchers and environmental scientists.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. In the case of Dicamba-DGA, the key is understanding the properties of the parent dicamba acid and how the DGA salt influences these characteristics, particularly in an applied solution. Dicamba is a strong acid with a pKa of 1.87, meaning it readily dissociates in water and soil environments to its anionic form.[8] It is this anionic form that is mobile in soil, while the protonated acid form is what is subject to volatilization.[8]

| Property | Value (for Dicamba Acid) | Significance for Environmental Fate & Transport |

| pKa | 1.87 | Indicates dicamba exists predominantly as the anion in typical soil and water pH (5-8), increasing its water solubility and mobility while reducing volatility.[8] |

| Water Solubility | 4,500 mg/L at 25°C | High water solubility contributes to its potential for runoff and leaching. |

| Vapor Pressure | 4.5 x 10⁻³ Pa at 25°C | Moderate vapor pressure for the acid form indicates a potential for volatilization. The DGA salt formulation is engineered to significantly lower this.[8] |

| Log Kₒw | -0.55 to -1.9 (pH dependent) | A negative Log Kₒw signifies that dicamba is hydrophilic, preferring water over fatty tissues, which limits bioaccumulation. |

| Kₒc | 2 | A very low organic carbon-water partition coefficient indicates weak sorption to soil organic matter, making it highly mobile in the soil profile and prone to leaching. |

Data sourced from multiple publicly available pesticide property databases.

Primary Dissipation Pathways: Degradation and Transformation

Once introduced into the environment, Dicamba-DGA is subject to several degradation processes that break it down into simpler compounds. The primary mechanism of degradation is microbial action in the soil, with photolysis and hydrolysis playing lesser roles.

Microbial Degradation: The Engine of Dicamba Breakdown

The most significant pathway for dicamba dissipation in the environment is microbial degradation.[9] This process is mediated by a diverse community of soil microorganisms that utilize the herbicide as a carbon source. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and pH.

-

Aerobic Degradation: In the presence of oxygen, soil microbes actively degrade dicamba. The primary metabolite formed is 3,6-dichlorosalicylic acid (3,6-DCSA), which is less phytotoxic and more readily degraded than the parent compound.[9] The typical soil half-life of dicamba under aerobic conditions ranges from 30 to 60 days.[9]

-

Anaerobic Degradation: In saturated or anoxic soil conditions, such as in paddy fields or deeper soil layers, anaerobic degradation occurs.[10] The process begins with O-demethylation to form 3,6-DCSA, followed by reductive dechlorination.[11]

Below is a diagram illustrating the primary microbial degradation pathway of dicamba.

Caption: Primary microbial degradation pathway of Dicamba.

Abiotic Degradation: Photolysis and Hydrolysis

While microbial action is dominant, abiotic processes also contribute to a lesser extent to the breakdown of dicamba.

-

Photolysis: Dicamba is not significantly broken down by light.[9] Some studies have shown that dissipation in water can be enhanced by UV light, but this is considered a minor pathway for its overall environmental fate.[9]

-

Hydrolysis: Dicamba is resistant to hydrolysis under most environmental conditions.[12] This stability in water means that it can persist in aquatic systems until it is degraded by microorganisms.

Environmental Transport: Movement in Soil, Water, and Air

The transport of Dicamba-DGA from the application site is a critical aspect of its environmental risk profile. The primary transport mechanisms are volatilization, leaching, and surface runoff.

Volatilization and Off-Site Movement

Volatilization is a major concern for dicamba due to its potential to cause damage to sensitive, non-target crops.[5] The DGA formulation was specifically developed to have lower volatility than previous formulations like DMA.[7] However, several factors can still influence the potential for volatilization:

-

Temperature and Humidity: Higher temperatures increase the vapor pressure of dicamba, leading to greater volatilization.[13]

-

Application Surface: Volatilization can be higher when applied to green plant material compared to bare soil or dead plant matter.[3][4]

-

Tank Mixtures: The pH of the spray solution significantly impacts volatility. Tank-mixing with acidic products, such as glyphosate formulations, can lower the pH and increase the formation of the more volatile dicamba acid.[12] The use of approved volatility-reducing agents (VRAs) is crucial to counteract this effect.[12]

The following diagram illustrates the key factors influencing the volatilization of Dicamba-DGA.

Caption: Factors influencing Dicamba-DGA volatilization.

Soil Mobility: Sorption, Leaching, and Runoff

Dicamba's high water solubility and very low affinity for soil organic carbon (indicated by a low Kₒc value) make it highly mobile in the soil environment.[12]

-

Sorption/Desorption: Sorption is the process by which a chemical binds to soil particles. For dicamba, this binding is weak, primarily occurring with soil organic matter and some clay minerals. Consequently, it is readily desorbed back into the soil solution. This behavior is a key determinant of its potential to move through the soil profile.

-

Leaching: Due to its weak sorption and high water solubility, dicamba has a high potential for leaching, which is the downward movement through the soil profile with infiltrating water. This can lead to the contamination of groundwater, particularly in permeable, sandy soils where the water table is shallow.[2]

-

Surface Runoff: In the event of rainfall shortly after application, dicamba can be transported off-site via surface runoff, potentially contaminating surface water bodies like streams, rivers, and lakes.

Experimental Methodologies for Environmental Fate Assessment

The assessment of Dicamba-DGA's environmental fate relies on standardized laboratory and field studies, often following guidelines from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[14][15]

Laboratory Studies

This study is fundamental to determining the degradation rate and pathway of a pesticide in soil.[9][13]

Protocol Outline:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass.[12]

-

Test Substance Application: ¹⁴C-radiolabeled Dicamba-DGA is applied to the soil samples at a rate relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days.[2][13] For anaerobic conditions, the soil is saturated with water and purged with an inert gas.

-

Sampling and Analysis: At specified intervals, soil samples are taken and extracted using appropriate solvents.[16] The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify major transformation products.[2]

-

Data Analysis: The disappearance of the parent compound over time is used to calculate its dissipation time 50% (DT₅₀) and DT₉₀ values.

Caption: Workflow for an OECD 307 Soil Transformation Study.

This method quantifies the extent to which a pesticide sorbs to soil, providing the Kₒc value that is critical for assessing its mobility.[17]

Protocol Outline:

-

Soil and Solution Preparation: Several characterized soil types are used. A stock solution of the test substance (e.g., Dicamba-DGA) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.

-

Equilibration: Known masses of soil are mixed with the test solution in centrifuge tubes. The tubes are then agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[18]

-

Separation and Analysis: The soil suspension is separated by centrifugation. The concentration of the test substance remaining in the supernatant (aqueous phase) is measured.[18]

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.[18] This data is used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Kₒc).

-

Desorption (Optional): The supernatant is replaced with a fresh CaCl₂ solution, and the process is repeated to determine the extent of desorption.

Field Studies

Field dissipation studies are conducted to understand the fate and transport of Dicamba-DGA under real-world agricultural conditions, integrating the effects of weather, soil variability, and farming practices. These studies monitor the decline of the herbicide in the soil over time and can also be designed to measure its movement into the air (volatilization), water (runoff), and deeper soil layers (leaching).

Conclusion: A Profile of a Mobile, Microbially-Degraded Herbicide

The environmental fate of Dicamba-DGA is characterized by several key features. The DGA salt formulation successfully reduces volatility compared to older formulations, a critical improvement for mitigating off-target damage. However, volatilization can still occur and is significantly influenced by temperature, application surface, and, most importantly, the pH of the spray solution. In the soil, Dicamba-DGA is primarily dissipated through microbial degradation, with a moderate persistence. Its chemical nature—high water solubility and weak sorption to soil particles—defines it as a mobile compound with a significant potential for leaching and, under certain conditions, surface runoff. A thorough understanding of these pathways and the factors that influence them is essential for the responsible management of this important agricultural tool and the protection of sensitive environmental compartments.

References

-

Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI. [Link]

-

Guidelines for the Testing of Chemicals. OECD. [Link]

-

OECD 307: Aerobic and anaerobic transformation in soil. i2LResearch. [Link]

-

Dicamba Technical Fact Sheet. National Pesticide Information Center. [Link]

-

Explained: Dicamba and its formulations. (2016). Arkansas Cooperative Extension Service. [Link]

-

Dicamba emissions under field conditions as affected by surface condition. (2020). Weed Science Society of America. [Link]

-

Factors influencing dicamba volatility. (2017). Integrated Crop Management, Iowa State University. [Link]

-

US EPA, Pesticide Product Label, Dicamba DMA Salt 5. (2022). US EPA. [Link]

-

Final Test Guidelines for Pesticides and Toxic Substances. US EPA. [Link]

-

Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. US EPA. [Link]

-

How to Select Soil for Soil Transformation Studies. Smithers. [Link]

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Situ Biosciences. [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal. [Link]

-

Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. (2020). Scientific Reports. [Link]

-

Physicochemical characteristics of dicamba (not including its salts). ResearchGate. [Link]

-

PRZM-2, A Model for Predicting Pesticide Fate in the Crop Root and Unsaturated Soil Zones User Manual for Release 2.0. US EPA. [Link]

-

Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. (2018). Successful Farming. [Link]

-

Microbiological degradation of the herbicide dicamba. (1995). PubMed. [Link]

-

The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Chromatography Today. [Link]

-

Guidance for Reviewing Environmental Fate Studies. US EPA. [Link]

-

Evaluating methods and factors that affect dicamba volatility. SciELO. [Link]

-

Modelling the Fate of Pesticide Transformation Products From Plot to Catchment Scale—State of Knowledge and Future Challenges. Frontiers in Environmental Science. [Link]

-

Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI. [Link]

-

Dicamba basics. Bayer Crop Science Canada. [Link]

-

Anaerobic Degradation of Dicamba via a Novel Catabolic Pathway by a Consortium Enriched from Deep Paddy Soil. (2020). Journal of Agricultural and Food Chemistry. [Link]

-

Degradation of dicamba by an anaerobic consortium enriched from wetland soil. (1993). Applied and Environmental Microbiology. [Link]

Sources

- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 3. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

- 4. york.ac.uk [york.ac.uk]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. One moment, please... [biotecnologiebt.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradation of dicamba by an anaerobic consortium enriched from wetland soil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. smithers.com [smithers.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. weedcontroljournal.org [weedcontroljournal.org]

toxicology and ecotoxicology of Dicamba-diglycoamine

An In-Depth Technical Guide to the Toxicology and Ecotoxicology of Dicamba-Diglycolamine (DGA)

Abstract

Dicamba, a benzoic acid herbicide, has been a critical tool for broadleaf weed management since its registration in 1967.[1][2] The diglycolamine (DGA) salt of dicamba represents a formulation engineered to reduce volatility compared to earlier salts, a critical factor in mitigating off-target movement.[3] This guide provides a comprehensive technical analysis of the toxicological and ecotoxicological profile of Dicamba-DGA. While demonstrating a generally low acute toxicity profile in mammals, its primary risk profile is dominated by ecotoxicological effects, specifically its high phytotoxicity to non-target broadleaf plants through spray drift and volatilization.[2][4] This document synthesizes data on its mechanism of action, mammalian health effects, environmental fate, and impact on non-target organisms, providing researchers and drug development professionals with a detailed understanding of its properties.

Chemical and Regulatory Overview

Introduction to Dicamba and its Salt Formulations

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds.[5][6] It is formulated in several salt forms to improve handling and efficacy. The evolution of these salts reflects an ongoing effort to mitigate the compound's inherent volatility.

-

Dimethylamine (DMA) Salt: An older formulation known for higher volatility.[3]

-

Diglycolamine (DGA) Salt: Introduced in the mid-1990s, the DGA salt has a lower vapor pressure than DMA, reducing its tendency to vaporize and move off-target.[3][7]

-

Bis aminopropyl methylamine (BAPMA) Salt: A more recent formulation developed to further reduce volatility.[8]

The DGA formulation, often combined with vapor-reducing agents, is central to modern dicamba-based weed control systems, particularly in genetically engineered dicamba-tolerant crops.[5]

Physicochemical Properties of Dicamba-DGA

The DGA salt enhances the solubility and stability of the dicamba acid. However, the environmental behavior of the product is still governed by the properties of the parent dicamba acid once dissociated. Dicamba is water-soluble and highly mobile in soil, with a low affinity for soil particles.[6][9]

Mechanism of Action

Synthetic Auxin Pathway

Dicamba is classified as a Group 4 herbicide, functioning as a synthetic auxin.[4][8] Its primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[4][7]

-

Absorption and Translocation: Dicamba is rapidly absorbed by the leaves and roots of the plant and is translocated throughout the plant's vascular system.[4][7]

-

Hormonal Mimicry: At the cellular level, dicamba binds to auxin receptors, initiating a cascade of hormonal responses.

-

Uncontrolled Growth: Unlike natural auxins, which are tightly regulated by the plant, dicamba is not easily metabolized. This leads to persistent signaling, causing rapid and uncontrollable cell division and elongation.[1][8][10]

-

System Disruption: This abnormal growth destroys the plant's vascular tissues (xylem and phloem), disrupts photosynthesis and transpiration, and ultimately leads to plant death.[7][8]

Plant-Specific Selectivity

This hormonal mode of action is specific to plants and does not have a direct corollary in animals, which is a primary reason for its selective toxicity.[11]

Effects on Aquatic Organisms

Dicamba is considered to have low to slight toxicity for most aquatic organisms. [4][12]The acute LC50 for freshwater fish is 28 mg acid equivalents/L. [4]While direct acute effects are minimal at expected environmental concentrations, GHS classifications on safety data sheets note it is toxic to aquatic life with long-lasting effects, warranting caution to prevent release into waterways. [9]

Effects on Terrestrial Organisms

-

Birds: Dicamba is rated as moderately toxic to birds. [4]The acute oral LD50 for Bobwhite quail (for the DGA salt) is 968 mg/kg. [11]* Mammals: It is considered practically non-toxic to mammals on an acute basis. [4]* Beneficial Insects: Dicamba is practically non-toxic to honeybees. [4]However, indirect effects can occur through the loss of flowering plants (forage) that are sensitive to drift. [11]One study found that dicamba significantly increased mortality in lady beetles.

The Primary Risk: Effects on Non-Target Terrestrial Plants

The primary ecological risk of dicamba is damage to non-target terrestrial plants. [2]Many valuable crops, such as non-dicamba-tolerant soybeans, cotton, grapes, and tomatoes, as well as native trees and ornamental plants, are extremely sensitive to dicamba. [8][13]Visible injury symptoms like leaf cupping and stunted growth can occur from exposure to concentrations as low as 1/800th of the labeled application rate. [8][13]This high phytotoxicity is the main driver of application restrictions and extensive research into drift reduction technologies. [13]

| Organism Group | Endpoint | Value (Acid Equivalents) | Toxicity Level | Reference |

|---|---|---|---|---|

| Freshwater Fish | Acute LC50 | 28 mg/L | Slightly Toxic | [4] |

| Birds (Bobwhite Quail) | Acute Oral LD50 | 188 mg/L (general) | Moderately Toxic | [4] |

| Birds (Bobwhite Quail) | Acute Oral LD50 | 968 mg/kg (DGA Salt) | Moderately Toxic | [11] |

| Mammals | Acute Oral LD50 | 2,740 mg/L | Practically Non-toxic | [4] |

| Honeybee | Acute Contact LD50 | >90.65 µ g/bee | Practically Non-toxic | [4] |

| Non-vascular Plants | EC50 | 61 µg/L | Highly Toxic | [4]|

Standardized Testing Methodologies

To ensure data reliability and regulatory acceptance, the toxicological and ecotoxicological evaluation of Dicamba-DGA follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.

Rationale for Protocol Selection

The choice of specific tests is driven by the need to characterize risk across key exposure routes and sensitive species. An acute oral test (OECD 423) is fundamental for mammalian hazard classification. An aquatic invertebrate test (OECD 202) is crucial given the potential for runoff. A vegetative vigor test (OECD 227) is paramount due to the known high phytotoxicity of dicamba to non-target plants.

Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (LD50) of Dicamba-DGA.

-

Test System: Typically female rats, fasted prior to dosing.

-

Methodology:

-

A single animal is dosed at a starting concentration (e.g., 300 mg/kg).

-

If the animal survives, two more animals are dosed at the same level.

-

If the initial animal dies, the next animal is dosed at a lower level.

-

This sequential process continues using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg) until the criteria for a specific toxicity class are met.

-

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is estimated, and the substance is assigned a GHS hazard category. This self-validating process minimizes animal usage while providing a robust classification.

Protocol: Terrestrial Plant Test - Vegetative Vigour (OECD Guideline 227)

-

Objective: To assess the effects of Dicamba-DGA on the growth of non-target terrestrial plants.

-

Test System: Multiple species of seedling plants (e.g., soybean, tomato, sunflower) representing different families.

-

Methodology:

-

Plants are grown under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).

-

Dicamba-DGA is applied as a spray at a range of rates, including rates representative of potential drift exposure.

-

A control group is sprayed with water/carrier only.

-

The experimental design is randomized with sufficient replication.

-

-

Observations: Plants are observed for 14-21 days. Endpoints measured include visual injury (e.g., epinasty, chlorosis), plant height, and shoot dry weight.

-

Endpoint: The EC25 or EC50 (the concentration causing a 25% or 50% effect on growth) is calculated to quantify phytotoxicity.

Sources

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. epa.gov [epa.gov]

- 3. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists [agriculture.com]

- 4. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. Dicamba use and cancer incidence in the agricultural health study: an updated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 8. fbn.com [fbn.com]

- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 10. mdpi.com [mdpi.com]

- 11. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Dicamba and 2,4-D Drift Issues | Herbicide-Drift Risk Management for Specialty Crops [ipm-drift.cfaes.ohio-state.edu]

The Absorption and Translocation of Dicamba-Diglycolamine in Weeds: A Mechanistic and Methodological Overview

<Technical Guide

Introduction

Dicamba (3,6-dichloro-o-anisic acid) is a potent, selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture and other sectors.[1][2] As a synthetic auxin, it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately destroys the plant's vascular tissue, causing death.[3][4][5] The efficacy of a systemic herbicide like dicamba is critically dependent on two sequential processes: its absorption into the plant, primarily through the foliage, and its subsequent translocation to metabolic sinks and sites of action within the plant.[6]

The formulation of dicamba significantly influences its behavior. The diglycolamine (DGA) salt of dicamba, introduced in the mid-1990s, is a key formulation designed to have lower volatility compared to older acid or dimethylamine (DMA) salt versions.[2][7] This guide provides a detailed technical examination of the core mechanisms governing the absorption and translocation of Dicamba-DGA in weeds, offers insights into the experimental choices for studying these processes, and presents validated protocols for quantitative analysis.

Part 1: Foliar Absorption - Breaching the Outer Defenses

The initial and rate-limiting step for a post-emergence herbicide is penetrating the leaf surface. This is a formidable barrier, primarily composed of the waxy cuticle, which is designed to prevent water loss and protect the plant from external threats.

The Role of the Diglycolamine (DGA) Salt

The choice of the DGA salt is a critical aspect of the formulation's design, directly impacting absorption efficiency. Unlike the more volatile acid form, the DGA salt is larger and heavier, which helps to reduce the tendency of the herbicide to turn into a gas and drift off-target.[7][8] From an absorption perspective, the DGA salt's properties are crucial:

-

Hygroscopicity: DGA salts tend to be more hygroscopic, meaning they attract water. This property helps to keep the spray droplet in a liquid state on the leaf surface for a longer period, preventing rapid crystallization of the active ingredient. A liquid state is essential for diffusion across the cuticle.

-

Solubility: The DGA formulation ensures high water solubility, which is necessary for the herbicide to move through the more hydrophilic portions of the leaf cuticle and into the aqueous environment of the plant's interior.

Once the Dicamba-DGA formulation is on the leaf surface, the dicamba molecule must traverse the waxy cuticle and underlying cell walls to reach the living symplasm (the interconnected cytoplasm of plant cells).

The Pathway of Entry

-

Cuticular Penetration: The primary barrier is the lipophilic (waxy) cuticle. While dicamba is a weak acid and somewhat polar, its movement across this barrier is a slow diffusion process. Surfactants and adjuvants included in the formulation are critical for reducing the surface tension of the spray droplet, increasing its contact area with the leaf, and helping to solubilize the cuticle waxes, thereby facilitating herbicide entry.[9]

-

Cell Wall and Plasma Membrane: After crossing the cuticle, dicamba must pass through the hydrophilic pectin and cellulose of the cell wall before reaching the plasma membrane of an epidermal or mesophyll cell. As a weak acid, dicamba's ability to cross the plasma membrane is heavily influenced by pH. In the slightly acidic environment of the apoplast (cell wall space), a fraction of the dicamba molecules will be in their non-ionized (lipophilic) form, which can more easily diffuse across the lipid bilayer of the plasma membrane.

Caption: Simplified workflow of Dicamba-DGA foliar absorption into the phloem.

Part 2: Translocation - The Systemic Journey

Once inside the symplasm, dicamba is recognized as a systemic herbicide because it can be transported throughout the plant.[5][6] This movement is essential for it to reach and kill critical growing points (meristems) in the roots and shoots, which are often far from the initial point of application.

The Phloem Highway: Source-to-Sink Movement

Dicamba is primarily translocated via the phloem, the plant's vascular tissue responsible for transporting sugars (photosynthates) from the leaves where they are produced (the "sources") to areas of active growth or storage (the "sinks").[9] These sinks include young leaves, shoot tips, roots, and developing seeds.[1]

The process relies on a clever biochemical trick known as the "acid trap" mechanism .

-

Phloem Loading: The pH of the phloem companion cells and sieve tubes is alkaline (around pH 8.0), while the surrounding apoplast is acidic (around pH 5.5). When the dicamba molecule, which is a weak acid (pKa ≈ 1.87), enters the high-pH environment of the phloem, it dissociates and becomes an anion (negatively charged).

-

Ion Trapping: This charged form is much less able to diffuse back across the plasma membrane into the apoplast. It becomes "trapped" within the phloem.

-

Bulk Flow: As sugars are actively loaded into the phloem at the source leaves, a pressure gradient is created that drives the bulk flow of water, sugars, and the "trapped" dicamba molecules towards the sink tissues.

This efficient translocation ensures that dicamba accumulates in the most metabolically active and vulnerable parts of the weed, leading to the characteristic symptoms of uncontrolled growth and eventual death.[3]

Caption: Workflow for quantifying Dicamba absorption and translocation using ¹⁴C.

Conclusion

The efficacy of Dicamba-DGA is a complex interplay between formulation chemistry, plant physiology, and environmental conditions. Successful weed control hinges on the ability of the dicamba molecule to first breach the leaf's protective cuticle and then enter the phloem transport system. The DGA salt formulation plays a key role by reducing volatility and aiding absorption. Once inside the plant, dicamba's systemic action is driven by the source-to-sink flow within the phloem, a process facilitated by the "acid trap" mechanism. By using rigorous methodologies such as radiolabeling studies, researchers can dissect these processes, quantify the impact of various factors, and ultimately contribute to the development of more effective and reliable weed management strategies.

References

-

Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

-

Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025, May 19). FBN. Retrieved from [Link]

-

Dicamba basics. (2024, July 9). Bayer Crop Science Canada. Retrieved from [Link]

-

Absorption and Translocation of Dicamba in Dicamba-Tolerant Wild Tomato. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Dicamba: Where it happened? How it happened? Why it happened? (n.d.). NDSU Agriculture. Retrieved from [Link]

-

Dicamba | C8H6Cl2O3. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Explained: Dicamba and its formulations. (2016, November 21). Arkansas Cooperative Extension Service. Retrieved from [Link]

-

Absorption and translocation of dicamba in dicamba-tolerant wild tomato. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Dicamba herbicide and it's effects. (n.d.). Nexles. Retrieved from [Link]

-

Dicamba Absorption and Translocation as Influenced by Formulation and Surfactant. (2017, June 12). Weed Science | Cambridge Core. Retrieved from [Link]

-

Decoding Dicamba. (2025, March 27). Auburn University College of Agriculture. Retrieved from [Link]

-

Phloem Loading Strategies in Three Plant Species That Transport Sugar Alcohols. (n.d.). PMC - NIH. Retrieved from [Link]

-

Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022, April 22). MDPI. Retrieved from [Link]

-

Dicamba Emissions under Field Conditions as Affected by Surface Condition. (2020, September 11). ResearchGate. Retrieved from [Link]

-

Herbicide Absorption and Translocation in Plants using Radioisotopes. (2013, July 18). USDA ARS. Retrieved from [Link]

-

DISSERTATION HERBICIDE ABSORPTION AND TRANSLOCATION BY EURASIAN WATERMILFOIL AND HYDRILLA. (n.d.). Mountain Scholar. Retrieved from [Link]

-

Dicamba emissions under field conditions as affected by surface condition. (2020, September 17). Cambridge University Press. Retrieved from [Link]

-

Absorption of 2,4-D, Dicamba, and Glyphosate by Excised Honeyvine Milkweed (Cynanchum Laeve) Leaves. (2017, June 12). Weed Science | Cambridge University Press & Assessment. Retrieved from [Link]

-

Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. Retrieved from [Link]

-

Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. (n.d.). National Wildlife Federation. Retrieved from [Link]

-

Dicamba - General Information. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]

-

Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017, August 7). SciELO. Retrieved from [Link]

-

Identification of environmental factors that influence the likelihood of off-target movement of dicamba. (n.d.). PubMed. Retrieved from [Link]

-

Phloem Loading. (2011, March 30). YouTube. Retrieved from [Link]

-

Herbicide Translocation and Metabolism. (n.d.). Cal Poly. Retrieved from [Link]

-

Structural and functional heterogeneity in phloem loading and transport. (n.d.). PMC - NIH. Retrieved from [Link]

-

Farmers vs. Environmentalists: The Dicamba Battle. (2025, August 11). American Council on Science and Health. Retrieved from [Link]

-

Symplasmic phloem loading and subcellular transport in storage roots are key factors for carbon allocation in cassava. (2024, October 1). PubMed. Retrieved from [Link]

Sources

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. fbn.com [fbn.com]

- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Decoding Dicamba / Auburn University College of Agriculture [agriculture.auburn.edu]

- 6. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 7. Explained: Dicamba and its formulations [uaex.uada.edu]

- 8. Uncovering dicamba’s wayward ways | UMN Extension [extension.umn.edu]

- 9. Dicamba Absorption and Translocation as Influenced by Formulation and Surfactant | Weed Science | Cambridge Core [cambridge.org]

A Technical Guide to the Solubility of Dicamba-Diglycolamine Salt for Researchers and Formulation Scientists

Foreword

In the landscape of modern agriculture, the efficacy of a herbicide is intrinsically linked to its formulation. The physical and chemical properties of an active ingredient dictate its stability, delivery, and ultimately, its biological activity. Dicamba (3,6-dichloro-2-methoxybenzoic acid), a potent selective herbicide for broadleaf weed control, is a classic example. In its acid form, Dicamba's utility is hampered by limited water solubility and higher volatility, which can lead to off-target crop damage. To mitigate these issues, Dicamba is formulated as various salts. Among these, the diglycolamine (DGA) salt, or Dicamba-diglycolamine, has emerged as a critical formulation, offering reduced volatility. Understanding its solubility across a spectrum of solvents is paramount for developing stable, effective, and safe herbicide products.

This technical guide provides an in-depth exploration of the solubility of Dicamba-DGA. It is designed for researchers, chemists, and formulation scientists in the agrochemical and pharmaceutical industries. We will delve into the theoretical underpinnings of its solubility, present the available quantitative data, and, most importantly, provide a robust, standardized protocol for determining its solubility in any solvent of interest. This document is structured to be a practical and authoritative resource, grounding its claims in established scientific principles and regulatory standards.

Physicochemical Profile of Dicamba and its Diglycolamine Salt

A foundational understanding begins with the key players: the parent acid, Dicamba, and its resulting salt, Dicamba-DGA. The salt is formed by the reaction of Dicamba acid with 2-(2-aminoethoxy)ethanol.

| Property | Dicamba (Acid) | Dicamba-Diglycolamine Salt | Reference(s) |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | [1] |

| CAS Registry Number | 1918-00-9 | 104040-79-1 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₃ | C₁₂H₁₇Cl₂NO₅ | [1][3] |

| Molecular Weight | 221.04 g/mol | 326.17 g/mol | [1][3] |

| pKa | 1.87 - 1.97 | Not applicable (salt) | [3] |

| Appearance | White to brown crystalline solid | Not specified (typically in solution) | [3] |

The Molecular Basis of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like." This is determined by the balance of intermolecular forces between the solute and the solvent. The transformation of Dicamba acid into its DGA salt fundamentally alters these forces, dramatically enhancing its solubility, particularly in polar solvents.

The Role of Polarity and Hydrogen Bonding

-

Dicamba Acid: As a molecule with a carboxylic acid group and a benzene ring, Dicamba acid has both polar (the carboxyl and methoxy groups) and nonpolar (the dichlorinated benzene ring) regions. Its solubility in organic solvents is a function of this balance.

-

Dicamba-Diglycolamine Salt: The formation of the DGA salt introduces ionic character. The carboxyl group of Dicamba is deprotonated (COO⁻), and the amine group of diglycolamine is protonated (NH₂⁺). This ionic pair, along with the hydroxyl and ether functionalities of the DGA moiety, significantly increases the molecule's overall polarity and its capacity for strong hydrogen bonding.

This increased polarity is the primary reason for the enhanced water solubility of Dicamba salts. A patent for Dicamba-DGA explicitly notes its "excellent solubility in water and organic solvents," underscoring the success of this chemical modification.[4]

The Critical Influence of pH on Aqueous Solubility

For a weak acid like Dicamba, the pH of the aqueous medium is a dominant factor in determining solubility.

-

At Low pH (pH < pKa): The equilibrium shifts towards the protonated, un-ionized acid form of Dicamba. This form is significantly less water-soluble and more volatile.

-

At High pH (pH > pKa): The equilibrium favors the deprotonated, ionized (salt) form. This anionic form is highly polar and interacts favorably with water molecules, leading to high solubility.

This relationship is crucial for formulation stability. A decrease in the pH of a spray solution, potentially caused by tank-mixing with other acidic herbicides like glyphosate, can lead to the formation of the less soluble Dicamba acid, increasing the risk of both product precipitation and volatility.[5][6]

Caption: The pH-dependent equilibrium of Dicamba in aqueous solution.

Quantitative Solubility Data